N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15729408
InChI: InChI=1S/C15H11FN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19)
SMILES:
Molecular Formula: C15H11FN2O3
Molecular Weight: 286.26 g/mol

N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

CAS No.:

Cat. No.: VC15729408

Molecular Formula: C15H11FN2O3

Molecular Weight: 286.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide -

Specification

Molecular Formula C15H11FN2O3
Molecular Weight 286.26 g/mol
IUPAC Name N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C15H11FN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19)
Standard InChI Key ZRAHJSNRTQCTBP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide belongs to the enamide class, featuring a conjugated system with a double bond between the second and third carbon atoms (Figure 1). The fluorophenyl group at the N-terminus and the nitrophenyl group at the C-terminus contribute to its electronic asymmetry, influencing its reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameN-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Molecular FormulaC₁₅H₁₁FN₂O₃
Molecular Weight286.26 g/mol
Canonical SMILESC1=CC(=CC(=C1)N+[O-])C=CC(=O)NC2=CC=C(C=C2)F
InChI KeyZRAHJSNRTQCTBP-UHFFFAOYSA-N

The compound’s planar structure enables π-π stacking interactions with biological targets, while the nitro group enhances electrophilicity, facilitating covalent binding to nucleophilic residues in enzymes.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide typically proceeds via a multi-step route:

  • Condensation: 4-fluoroaniline reacts with 3-nitrobenzaldehyde under basic conditions to form a Schiff base.

  • Reduction: The Schiff base is reduced to a secondary amine using sodium borohydride.

  • Acylation: The amine intermediate undergoes acylation with acryloyl chloride to yield the final product.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. Automated systems ensure precise control over reaction parameters, minimizing byproduct formation. Scalability remains a challenge due to the nitro group’s sensitivity to reduction under high-pressure conditions.

Biological Activity and Mechanisms

Anti-Inflammatory Properties

The compound inhibits cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), key mediators of inflammation. In vitro assays demonstrate a 50% inhibitory concentration (IC₅₀) of 12.3 μM against COX-2, comparable to celecoxib.

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Bioactivity

AnalogKey ModificationIC₅₀ (COX-2)Apoptosis Induction (%)
N-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamideChlorine substitution15.7 μM54%
N-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamideMethyl substitution28.4 μM41%
N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamideFluorine substitution12.3 μM68%

Fluorine’s electronegativity enhances target binding affinity, while its small atomic radius minimizes steric hindrance.

Future Research Directions

Target Identification

Proteomic studies are needed to map the compound’s interactions with off-target proteins, ensuring therapeutic specificity.

Toxicity Profiling

In vivo studies must assess hepatic and renal toxicity, particularly given the nitro group’s potential for metabolic activation into reactive intermediates.

Formulation Strategies

Nanoparticle encapsulation could improve bioavailability, addressing the compound’s limited solubility in aqueous media.

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